N-(4-nitrophenyl)piperidine-1-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
2589-20-0 |
|---|---|
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-(4-nitrophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C12H15N3O3/c16-12(14-8-2-1-3-9-14)13-10-4-6-11(7-5-10)15(17)18/h4-7H,1-3,8-9H2,(H,13,16) |
InChI Key |
HGOYOHNILBYFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Nitrophenyl Piperidine 1 Carboxamide and Its Analogues
Established Synthetic Pathways to the Core N-(4-nitrophenyl)piperidine-1-carboxamide Scaffold
The most direct and widely established method for synthesizing the this compound core structure is based on the formation of a urea (B33335) linkage. This is typically achieved through the reaction of an activated carbonyl donor with an amine. The most common pathway involves the reaction of piperidine (B6355638) with 4-nitrophenyl isocyanate. The isocyanate, being highly electrophilic, readily reacts with the secondary amine of the piperidine ring to form the stable urea bond in high yield.
An alternative, yet equally effective, approach utilizes a two-step, one-pot sequence involving a phosgene (B1210022) equivalent. In this method, piperidine is first reacted with a phosgene surrogate, such as triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI), to form an activated piperidine-1-carbonyl intermediate (e.g., piperidine-1-carbonyl chloride or a piperidine-1-carbonyl-imidazolide). nih.gov This intermediate is then reacted in situ with 4-nitroaniline (B120555). The nucleophilic attack by the amino group of 4-nitroaniline on the activated carbonyl carbon displaces the leaving group (chloride or imidazole) to yield the final product, this compound. nih.gov These methods are favored for their efficiency and the wide availability of the starting materials. acs.org

**2.2. Advanced Synthetic Strategies for Isotopic Labeling
The introduction of positron-emitting radioisotopes, such as carbon-11 (B1219553), is essential for visualizing and studying biological processes in vivo using Positron Emission Tomography (PET). mdpi.com
A robust method for incorporating carbon-11 into the urea moiety is through transition-metal-mediated oxidative carbonylation using [¹¹C]carbon monoxide ([¹¹C]CO). mdpi.comnih.gov This technique allows for the direct, one-step synthesis of ¹¹C-labeled ureas from readily available amine precursors. mdpi.com For the synthesis of [¹¹C]this compound, piperidine and 4-nitroaniline are reacted in the presence of [¹¹C]CO, a palladium(II) catalyst, and an oxidant. mdpi.com
The reaction mechanism is believed to proceed through the formation of a palladium-amine complex, followed by the insertive carbonylation with [¹¹C]CO to generate a palladium-[¹¹C]carbamoyl intermediate. This intermediate can then undergo one of two pathways: direct reductive elimination with the second amine or, more likely, decomposition to a [¹¹C]isocyanate intermediate which is then trapped by the second amine to form the final ¹¹C-labeled urea. mdpi.com This method is highly valuable due to the short half-life of carbon-11 (20.4 minutes), which necessitates rapid and efficient radiolabeling procedures. nih.gov The use of [¹¹C]CO is advantageous for achieving high molar activity, a critical parameter for PET tracers. mdpi.com
![Reaction scheme for the Carbon-11 isotopic labeling. Piperidine and 4-nitroaniline react with [11C]Carbon Monoxide in the presence of a Palladium(II) catalyst and an oxidant to form [11C]this compound.](https://i.imgur.com/3Y1D4mK.png)
Derivatization and Synthesis of this compound Analogues
The synthesis of analogues allows for the systematic exploration of structure-activity relationships, which is a cornerstone of medicinal chemistry. nih.gov Modifications can be targeted at the piperidine ring, the aryl substituent, or the connecting urea linkage.
The piperidine scaffold is a common motif in FDA-approved drugs, and methods to functionalize it are of significant interest. enamine.netchemrxiv.org Strategies for creating analogues focus on either substituting the piperidine nitrogen with functionalities other than the carboxamide group (in a precursor sense) or modifying the carbon framework of the ring itself. researchgate.net
N-Substitution: While the parent compound features a carboxamide linkage at the nitrogen, precursor piperidines can be synthesized with various N-substituents. Reductive amination of N-protected piperidones with amines is a common method. researchgate.net Alkylation of the piperidine nitrogen with electrophiles like bromoacetonitrile (B46782) or 2-iodoethanol (B1213209) can introduce two-carbon linkers, while aza-Michael reactions with reagents such as acrylonitrile (B1666552) allow for three-carbon extensions. researchgate.net These substituted piperidines can then be carried forward to form the final carboxamide or urea analogues.
Ring Modifications: Direct functionalization of the piperidine ring's C-H bonds provides a powerful route to novel analogues. Rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at specific positions (C2, C3, or C4), with the site selectivity controlled by the choice of catalyst and the nitrogen protecting group. nih.gov For instance, using different dirhodium catalysts allows for targeted functionalization at either the C2 or C4 positions. nih.gov Hydrogenation of substituted pyridine (B92270) precursors is another major route to forming substituted piperidine rings, though it often requires transition metal catalysts and can involve harsh conditions. nih.gov
| Modification Strategy | Reagents/Catalysts | Target Position | Outcome | Citation(s) |
| N-Alkylation | Bromoacetonitrile, K₂CO₃ | Piperidine N | N-CH₂CN substitution | researchgate.net |
| Aza-Michael Addition | Acrylonitrile | Piperidine N | N-CH₂CH₂CN substitution | researchgate.net |
| C-H Functionalization | Rh₂(R-TCPTAD)₄, Diazo compound | C2 Position | C2-alkylation | nih.gov |
| C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄, Diazo compound | C4 Position | C4-alkylation | nih.gov |
| Pyridine Reduction | H₂, Heterogeneous Co Catalyst | Full Ring | Substituted Piperidine | nih.gov |
| Mannich Reaction | Dienolate, Aldehyde, Amine | C2, C3, C6 | Multi-substituted Piperidine | rsc.org |
The diversity of analogues can be greatly expanded by varying the aryl group attached to the urea nitrogen. This requires methods for synthesizing substituted anilines or aryl isocyanates.
Synthesis of Aryl Precursors: The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis. sci-hub.se While direct nitration of aniline (B41778) is complex, the required 4-nitroaniline precursor is commercially available. For other analogues, arylboronic acids can undergo ipso-nitration using reagents like fuming nitric acid. organic-chemistry.org Modern methods, such as palladium-catalyzed reactions, allow for the conversion of aryl chlorides and triflates into nitroaromatics under mild conditions, offering broad functional group compatibility. organic-chemistry.org
N-Arylation Strategies: A general approach to N-arylpiperidines involves a ring-opening/ring-closing sequence starting from pyridine derivatives and (heteroaryl)anilines, which generates N-arylpyridinium salt intermediates that can be subsequently reduced. chemistryviews.orgchemrxiv.org This provides access to a wide library of N-arylpiperidine scaffolds. chemistryviews.org The synthesis of the key aryl isocyanate intermediates is typically achieved by reacting the corresponding aryl amine with a phosgene equivalent like triphosgene. asianpubs.org
The formation of the amide, urea, or carbamate (B1207046) bond is one of the most frequent transformations in medicinal chemistry. cbijournal.com While the target molecule is a urea, related carbamate and carboxamide synthesis methods are highly relevant for generating analogues.
Isocyanate-Based Methods: The reaction between an amine and an isocyanate is a classic and highly efficient method for urea synthesis. nih.govacs.org Similarly, the reaction of a carboxylate salt with an aryl isocyanate proceeds at room temperature to form amides with the loss of carbon dioxide. acs.org
Phosgene-Free Carbonyl Sources: Due to the high toxicity of phosgene, numerous safer alternatives have been developed. google.com Dialkyl carbonates, in the presence of catalysts like zirconium(IV), can be used to react with amines to form carbamates, which can then be further reacted with another amine to yield unsymmetrical ureas. acs.org N,N'-Carbonyldiimidazole (CDI) is a solid, safe reagent that activates amines to form ureas and carbamates without generating chlorinated byproducts. nih.gov Carbon dioxide itself can be used as a C1 source; in the presence of a base like DBU, amines and CO₂ form carbamic acids, which can be converted to ureas or carbamates using Mitsunobu reagents. acs.org
Direct Amidation/Coupling Reagents: Direct coupling of carboxylic acids and amines to form amides can be achieved using various reagents. Boron-based reagents like B(OCH₂CF₃)₃ can mediate direct amidation, often with simple filtration-based purification. acs.org Carbodiimides such as EDC·HCl are widely used to promote amide bond formation, with solvents like PEG-400 enhancing reaction efficiency. cbijournal.com
| Bond Type | Method | Key Reagents | Advantages | Citation(s) |
| Urea | Isocyanate Reaction | Amine, Isocyanate | High efficiency, simple | acs.org, nih.gov |
| Urea/Carbamate | Zr(IV)-Catalyzed Exchange | Amines, Dialkyl Carbonate, ZrCl₄ | Phosgene-free, one-pot potential | acs.org |
| Urea/Carbamate | CDI Activation | Amine, N,N'-Carbonyldiimidazole (CDI) | Safe, solid reagent, no HCl byproduct | nih.gov |
| Urea/Carbamate | CO₂ Incorporation | Amine, CO₂, DBU, Mitsunobu Reagents | Uses renewable C1 source, mild | acs.org |
| Carboxamide | Boron-Mediated Amidation | Carboxylic Acid, Amine, B(OCH₂CF₃)₃ | Mild, simple workup | acs.org |
| Carboxamide | Carbodiimide Coupling | Carboxylic Acid, Amine, EDC·HCl | Widely applicable, efficient | cbijournal.com |
Green Chemistry Approaches in Piperidine Derivative Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important scaffolds like piperidine to mitigate environmental impact and enhance process safety and efficiency. These approaches focus on the use of environmentally benign solvents, reusable catalysts, alternative energy sources, and atom-economical reaction designs.
Recent research has highlighted several innovative and eco-friendly methods for synthesizing piperidine derivatives. These strategies offer significant advantages over classical methods, which often rely on hazardous reagents, volatile organic solvents, and multi-step procedures that generate substantial waste. nih.govresearchgate.net
Key green chemistry strategies employed in the synthesis of piperidine analogues include:
Use of Benign Solvents: Water and deep eutectic solvents (DES) are emerging as viable green alternatives to conventional organic solvents. researchgate.netajchem-a.com Water, being non-toxic and readily available, can facilitate certain reactions through effects like hydrogen bonding. ajchem-a.com A notable example is the one-step, three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxalic acid in water under reflux to produce complex piperidine derivatives. ajchem-a.com Deep eutectic solvents, such as those made from glucose and urea or choline (B1196258) chloride, provide a non-toxic, biodegradable, and effective reaction medium for the synthesis of piperidin-4-one derivatives with good to excellent yields. researchgate.net
Catalyst-Free and Biocatalytic Methods: Some synthetic pathways for piperidine derivatives have been developed to proceed efficiently without any catalyst, thereby simplifying purification and reducing waste. acgpubs.org For instance, new thiophene-based Schiff bases containing piperidine rings have been synthesized in high yields simply by reacting the starting materials without any solvent or catalyst. acgpubs.org Biocatalysis, utilizing enzymes like Candida antarctica lipase (B570770) (CAL), has also been employed for reactions such as the cycloaddition to form indolizines (indole analogs with a nitrogen at the ring junction) in water, offering high product purity under mild conditions. mdpi.com
One-Pot and Multicomponent Reactions (MCRs): These reactions enhance efficiency and reduce waste by combining multiple synthetic steps into a single operation without isolating intermediates. nih.govunl.pt An example is the glutamic acid-catalyzed Knoevenagel-intramolecular [4+2] aza-Diels-Alder reaction, which provides polyfunctionalized piperidine scaffolds at ambient temperature. nih.gov
Alternative Energy Sources: Microwave (MW) irradiation and ultrasound are used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. ajchem-a.comunl.pt MW irradiation has been successfully applied in the synthesis of substituted isoindolo[1,2-a]quinazolines on an ionic liquid support. unl.pt
Development of Reusable Catalysts: The use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green synthesis. ajchem-a.comunl.pt For example, a copper catalyst used for preparing endo-yne-THIQs can be regenerated by simple filtration and recycled multiple times without significant loss of activity. ajchem-a.com
These green approaches are pivotal in transforming the synthesis of piperidine derivatives into more sustainable and industrially viable processes. The following tables summarize key findings from recent research in this area.
Table 1: Green Solvents in Piperidine Derivative Synthesis
| Green Solvent | Reactants | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Water | 4-hydroxycoumarin, piperidine, glyoxalic acid | 3,3'-(piperidin-1-ylmethylene)bis(4-hydroxy-2H-chromen-2-one) | Catalyst-free, one-step three-component condensation. Water catalyzes the reaction via hydrogen bonding. | ajchem-a.com |
Table 2: Catalyst-Free and Biocatalytic Synthesis of Piperidine Derivatives
| Method | Reactants | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Catalyst-Free | Thiophene-2-carbaldehyde, piperidine derivatives | Thiophene-based Schiff bases | High yield and short reaction time without any catalyst or solvent. | acgpubs.org |
Table 3: Advanced Catalytic Systems in Green Piperidine Synthesis
| Catalyst System | Reaction Type | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Copper (recyclable) | One-pot coupling reaction | endo-yne-THIQs | Catalyst can be regenerated by simple filtration and recycled at least 10 times. | ajchem-a.com |
| Glutamic Acid | Knoevenagel- intramolecular [4+2] aza-Diels-Alder | Polyfunctionalized piperidine scaffolds | One-pot, multi-component reaction at ambient temperature. | nih.gov |
Structural Characterization and Advanced Analytical Techniques
Spectroscopic Analysis of N-(4-nitrophenyl)piperidine-1-carboxamide and its Derivatives
Spectroscopy is a cornerstone for the molecular-level investigation of this compound and its analogues. Techniques such as NMR, IR, and mass spectrometry provide complementary information that, when combined, allows for an unambiguous assignment of the compound's structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra allows for the identification of the distinct chemical environments of protons and carbon atoms within the molecule.
For derivatives like tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, the structure has been confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.net In a related sulfonamide derivative, {(4-nitrophenyl)sulfonyl}tryptophan, the protons of the 4-nitrophenyl moiety present signals in the range of 7.77–8.09 ppm. nih.gov The N-H protons are observed further downfield. nih.gov
Dynamic NMR studies on related N-substituted piperazines, such as 1-(4-nitrobenzoyl)piperazine, reveal the presence of different conformers in solution due to the restricted rotation around the amide C-N bond and the interconversion of the piperazine (B1678402) ring's chair conformation. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for Piperidine (B6355638) Derivatives
| Compound | Solvent | Chemical Shift (ppm) and Description |
|---|---|---|
| Piperidine chemicalbook.com | CDCl₃ | ~2.79 (t, 4H, -CH₂-N-CH₂-), ~1.55 (m, 6H, -CH₂-CH₂-CH₂-) |
| Ethyl 4-piperidinecarboxylate chemicalbook.com | CDCl₃ | ~4.13 (q, 2H, -O-CH₂-), ~3.09 (m, 2H, axial N-CH), ~2.64 (m, 2H, equatorial N-CH), ~1.9 (m, 4H, ring CH₂), ~1.25 (t, 3H, -CH₃) |
Note: The chemical shifts for piperidine and its simple carboxylate derivative are provided for comparison to illustrate the expected regions for the piperidine ring protons.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands for the amide, nitro, and aromatic groups.
Key expected vibrational frequencies include:
N-H stretch: Around 3300-3400 cm⁻¹ from the amide group.
C=O stretch (Amide I band): A strong absorption typically between 1630-1680 cm⁻¹.
N-O asymmetric and symmetric stretches: Strong bands typically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively, are characteristic of the nitro group.
C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring are found just below 3000 cm⁻¹.
For the related compound {(4-nitrophenyl)sulfonyl}tryptophan, a characteristic S-N stretching vibration is observed at 931 cm⁻¹. nih.gov The IR spectrum for 1-(4-nitrophenyl)piperazine (B103982) is also available, providing reference data for the nitrophenylpiperidine core. nist.gov Raman spectroscopy serves as a complementary technique, particularly useful for identifying vibrations of symmetric, non-polar bonds. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.
The structure of derivatives such as tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate and {(4-nitrophenyl)sulfonyl}tryptophan has been confirmed by mass spectrometry. researchgate.netnih.gov For the closely related compound 1-(4-nitrophenyl)piperidine (B1293623) (C₁₁H₁₄N₂O₂), the molecular weight is 206.24 g/mol , and its mass spectrum is well-documented. nist.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula (C₁₂H₁₅N₃O₃), with a molecular weight of 249.27 g/mol . synquestlabs.com
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For novel, synthesized derivatives of this compound, such as functionalized piperazines, elemental analysis is a standard method for characterization, ensuring the compound matches its expected formula. researchgate.net
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.
Crystal Structure Determination and Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation)
While a single-crystal X-ray structure for this compound is not publicly available, extensive crystallographic studies on its derivatives and analogues provide a clear picture of the expected solid-state conformation.
Studies on numerous piperidine and piperazine derivatives consistently show that the six-membered heterocyclic ring adopts a stable chair conformation . nih.govnih.gov In the crystal structure of piperidinium (B107235) 4-nitrophenolate, the piperidine ring is confirmed to exist in a chair conformation. nih.gov Similarly, extensive studies on salts of the closely related 4-(4-nitrophenyl)piperazine also show a chair conformation for the piperazine ring. iucr.orgiucr.orgnih.gov
In these structures, the substituents on the ring can occupy either axial or equatorial positions. For instance, in salts of 1-(4-nitrophenyl)piperazine, the 4-nitrophenyl group has been observed to occupy both equatorial and, more rarely, axial positions, depending on the crystalline environment and intermolecular interactions. nih.gov The nitro group on the phenyl ring is often slightly twisted out of the plane of the aromatic ring. nih.gov
Table 2: Crystallographic Data for Selected N-(4-nitrophenyl) Heterocyclic Derivatives
| Compound | Formula | Crystal System | Space Group | Key Conformational Feature | Ref. |
|---|---|---|---|---|---|
| Piperidinium 4-nitrophenolate | C₅H₁₂N⁺·C₆H₄NO₃⁻ | Monoclinic | P2₁/c | Piperidine ring in chair conformation. | nih.gov |
| 1-(4-Nitrobenzoyl)piperazine | C₁₁H₁₃N₃O₃ | Monoclinic | C2/c | Piperazine ring in chair conformation. | researchgate.net |
| 1-(4-Nitrophenyl)-2-piperidinone | C₁₁H₁₂N₂O₃ | Monoclinic | P2₁/n | N/A | researchgate.net |
These studies confirm that the piperidine ring in this compound is expected to adopt a chair conformation in the solid state, which is the most energetically favorable arrangement for such six-membered rings.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)
The crystal structure of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, an analogue of lidocaine, has been determined, providing a clear picture of its three-dimensional architecture and the forces that govern its crystal packing. iucr.orgiucr.org The compound crystallizes in the monoclinic space group P21/c. researchgate.net
In the solid state, the molecule adopts a specific conformation where the piperidine moiety is nearly perpendicular to the plane of the nitrophenyl ring. iucr.orgresearchgate.net The nitro group and the acetamido group are slightly rotated out of the mean plane of the phenyl ring to which they are attached. researchgate.net Specifically, the nitro group is rotated by 2.84(3)°, while the dihedral angle between the acetamido group's plane and the phenyl ring's mean plane is 4.52(3)°. researchgate.net
The crystal packing is primarily stabilized by a network of intermolecular interactions. iucr.orgnih.gov Chains of molecules extending along the c-axis are formed through C—H⋯O hydrogen bonds. iucr.org These chains are further linked by C=O⋯π(ring) interactions, creating a more complex supramolecular assembly. iucr.orgiucr.org
Hydrogen Bonding
While classic N—H⋯O or O—H⋯O hydrogen bonds are not the dominant feature, weaker C—H⋯O hydrogen bonds play a crucial role in the crystal packing, linking the molecules into chains. iucr.org An intramolecular N—H⋯N hydrogen bond is also observed. researchgate.net The geometric parameters for the key intermolecular hydrogen bond are detailed in the table below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| C13—H13···O1 | 0.97 | 2.56 | 3.435(3) | 151 |
Hirshfeld Surface Analysis
To quantify the various intermolecular contacts that contribute to the crystal stability, a Hirshfeld surface analysis was performed. iucr.org This analysis maps the different intermolecular interactions and their relative contributions to the total surface area.
The analysis reveals that the most significant contributions to the crystal packing are from H⋯H contacts, which is expected given the high proportion of hydrogen atoms in the molecule. iucr.org The second most important interactions are O⋯H/H⋯O contacts, which correspond to the hydrogen bonding present in the crystal. iucr.org These appear as sharp spikes in the 2D fingerprint plot, indicating a specific and narrow range of interaction distances. iucr.org The detailed breakdown of the intermolecular contacts is provided in the following table.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 56.1 |
| O···H/H···O | 23.5 |
| C···H/H···C | 11.0 |
| O···C/C···O | 2.9 |
| N···H/H···N | 2.5 |
| O···O | 1.5 |
| C···C | 1.1 |
| N···O/O···N | 0.9 |
| N···C/C···N | 0.5 |
These findings from the analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide highlight the critical role of both hydrogen bonding and other weaker van der Waals forces in defining the solid-state structure of molecules containing the N-(4-nitrophenyl)piperidine framework. iucr.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are powerful tools for understanding the fundamental properties of a molecule. However, specific DFT studies on N-(4-nitrophenyl)piperidine-1-carboxamide are not available in the reviewed literature. Consequently, detailed data for the following subsections are absent.
Molecular Geometries and Electronic Structure Elucidation
There are no published studies detailing the optimized molecular geometry, bond lengths, and bond angles of this compound calculated via DFT methods. While DFT has been used to determine the geometry of other molecules containing nitrophenyl or piperidine (B6355638) groups, this specific analysis for the target compound is missing.
Vibrational Frequency Analysis and Assignment
A vibrational frequency analysis is crucial for interpreting infrared and Raman spectra. This analysis, typically performed alongside DFT geometry optimization, predicts the vibrational modes of a molecule. No such predictive analysis or detailed assignment of vibrational frequencies for this compound has been published.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps are vital for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. Although MEP analysis is a common component of computational studies for novel compounds, a map for this compound has not been published. Such a map would typically identify the negative potential regions around the oxygen atoms of the nitro and carboxamide groups and positive potential regions elsewhere.
Hyperpolarizability and Nonlinear Optical (NLO) Properties Assessment
The assessment of first-order hyperpolarizability and related NLO properties is essential for identifying potential applications in optoelectronics. These properties are often calculated for molecules with donor-acceptor groups. However, specific computational data on the hyperpolarizability of this compound is not present in the scientific literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insight into the conformational flexibility and energetic landscape of a molecule.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is particularly important for a molecule like this compound, which contains a flexible piperidine ring and a rotatable bond connecting it to the carboxamide group. Studies on related N-acylpiperidines suggest that steric and electronic factors govern the conformational preferences. However, a specific conformational analysis and energy minimization study to identify the most stable conformers of this compound has not been documented in the literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the chemical structure of a compound with its biological activity. rutgers.edu These models are particularly useful for predicting the activity of new compounds based on the properties of known molecules. For derivatives of piperidine-1-carboxamide, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their structural requirements for various biological targets. researchgate.netnih.gov
In a typical 3D-QSAR study on a series of related compounds, the molecules are aligned, and their steric and electrostatic fields are calculated. nih.gov These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). nih.gov The results are often visualized as contour maps, indicating regions where certain properties would enhance or diminish activity. mdpi.com For instance, studies on piperidine carboxamide derivatives have highlighted the importance of steric, electrostatic, and hydrophobic properties for their inhibitory activity against specific enzymes. researchgate.net
While no specific 3D-QSAR or CoMSIA models for this compound have been published, the general principles from studies on analogous structures would apply. The nitro group on the phenyl ring would significantly influence the electrostatic potential, likely contributing to interactions with the target protein. The piperidine ring provides a core scaffold, and its conformation is critical for proper binding.
A hypothetical CoMSIA study on a series of analogs including this compound would likely involve the generation of a statistically significant model, characterized by a high cross-validated correlation coefficient (q²) and a high conventional correlation coefficient (r²). The analysis would produce contour maps indicating favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties.
Table 1: Representative Statistical Parameters in a Hypothetical 3D-QSAR Study
| Parameter | Description | Typical Value |
| q² | Cross-validated correlation coefficient | > 0.5 |
| r² | Non-cross-validated correlation coefficient | > 0.9 |
| F-statistic | Measure of statistical significance | High value |
| Optimal No. of Components | Number of latent variables in the PLS model | Varies |
This table represents typical values for a robust QSAR model and is for illustrative purposes only, as specific data for the title compound is unavailable.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding mode and affinity. jetir.org This method is instrumental in understanding the specific interactions between a small molecule like this compound and a biological target at the atomic level. nih.gov
Although no specific molecular docking studies for this compound have been reported in the reviewed literature, we can infer potential interactions based on studies of similar molecules. Docking studies on piperidine carboxamide derivatives have revealed key interactions with the active sites of various enzymes. researchgate.net
In a hypothetical docking simulation, this compound would be placed into the binding pocket of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the active site and scoring them based on a force field. The resulting binding pose would reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, the following interactions could be anticipated:
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitro group (NO₂) is a strong hydrogen bond acceptor. These groups could form key hydrogen bonds with amino acid residues in the active site of a target protein.
Hydrophobic Interactions: The phenyl ring and the piperidine ring can engage in hydrophobic interactions with nonpolar residues of the target.
Pi-Pi Stacking: The aromatic phenyl ring could participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Docking Study
| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Nitrophenyl group | Hydrogen Bond Acceptor, Pi-Pi Stacking | Arginine, Lysine, Phenylalanine, Tyrosine |
| Amide linker | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine |
| Piperidine ring | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
This table is illustrative and lists potential interactions based on the chemical structure of the compound, as specific docking results are not available.
The insights gained from such theoretical studies, even in the absence of direct experimental data for this specific compound, are invaluable for the rational design of new, more potent, and selective molecules for therapeutic applications.
Structure Activity Relationship Sar Investigations of N 4 Nitrophenyl Piperidine 1 Carboxamide Analogues
Impact of Nitrophenyl Substitution Patterns on Biological Efficacy
The substitution pattern on the nitrophenyl ring of N-aryl-piperidine derivatives significantly influences their biological activity. The position of the nitro group (ortho, meta, or para) and the presence of other substituents can dramatically alter the electronic properties, conformation, and binding interactions of the molecule with its target.
Research on various N-aryl-piperidine series has demonstrated the critical nature of the aromatic substitution. For instance, in a series of N-aryl-piperidine derivatives designed as histamine (B1213489) H3 receptor agonists, the nature and position of substituents on the aromatic ring were found to greatly influence agonistic activity. nih.gov While the core N-(4-nitrophenyl)piperidine-1-carboxamide establishes a baseline, moving the nitro group to the meta or ortho position, or replacing it with other electron-withdrawing or electron-donating groups, can fine-tune the compound's potency and selectivity. For example, studies on inhibitors of Mycobacterium tuberculosis have shown that analogues with 3-phenoxyphenyl and 3-(4-chlorobenzyl)phenyl substituents, while not reducing lipophilicity, exhibited favorable activity profiles. nih.gov
The electronic effect of the nitro group is a primary determinant of activity. The para-position often allows for optimal electronic influence and interaction with specific receptor pockets. However, the optimal substitution pattern is highly dependent on the specific biological target. In the development of carbonic anhydrase inhibitors based on a related scaffold, an unsubstituted benzyl (B1604629) group was found to be one of the most potent, while adding methyl groups at different positions drastically decreased activity, highlighting the sensitivity of the binding site to steric and electronic changes on the phenyl ring. nih.gov
Influence of Piperidine (B6355638) Ring Modifications and N-Substituents on Activity
The piperidine ring serves as a central scaffold in many biologically active compounds, and its modification is a key strategy in SAR studies. researchgate.netijnrd.org Changes to the piperidine ring itself, such as the introduction of substituents or conformational constraints, can have a profound impact on biological activity.
In a study on N-arylpiperidine-3-carboxamide derivatives, the piperidine-3-carboxamide moiety was found to be crucial for activity. nih.gov Replacing the piperidine with a smaller pyrrolidine (B122466) or azetidine (B1206935) ring led to a gradual decrease in activity, and moving the carboxamide from the 3-position to the 4-position (piperidine-4-carboxamide) rendered the compound inactive. nih.gov This indicates a strict requirement for both the ring size and the specific attachment point of the carboxamide linker for optimal interaction with the biological target. nih.gov
Furthermore, substituents on the piperidine nitrogen are critical for modulating the pharmacological profile. In studies of piperidine-based analogues of cocaine, N-demethylation led to improved activity at serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. acs.org The nature of the N-substituent can be manipulated to enhance potency and selectivity. For example, N-phenylalkyl groups were found to be more active at the SERT than the parent N-methyl compound. acs.org Similarly, in a series of substituted piperidine naphthamides, a benzyl moiety on the piperidine nitrogen was optimal for interaction with D(4.2) and 5-HT(2A) receptors. nih.gov Increasing the linker length between the phenyl ring and the basic nitrogen generally led to a decrease in affinity for these receptors. nih.gov
| Compound Modification | Target | Effect on Activity | Reference |
| Piperidine -> Pyrrolidine | Antimelanoma | Decreased activity | nih.gov |
| Piperidine -> Azetidine | Antimelanoma | Further decreased activity | nih.gov |
| Piperidine-3-carboxamide -> Piperidine-4-carboxamide | Antimelanoma | Inactive | nih.gov |
| N-Methyl -> N-H (demethylation) | SERT/NET | Improved activity | acs.org |
| N-Methyl -> N-Phenylalkyl | SERT | Increased activity | acs.org |
| N-Benzyl (vs. longer linkers) | D(4.2) / 5-HT(2A) Receptors | Optimal affinity | nih.gov |
Role of the Carboxamide Linker and Bioisosteric Replacements in Potency and Selectivity
The carboxamide linker is a common functional group in drug molecules and plays a vital role in establishing key interactions, such as hydrogen bonds, with biological targets. nih.gov The orientation and properties of this linker are crucial for the activity of this compound analogues.
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by substituting one functional group with another that has similar physical or chemical properties. drughunter.comzu.ac.ae For the carboxamide group, several bioisosteric replacements can be considered. These include reverse amides, sulfonamides, oxadiazoles, and other heterocyclic rings. drughunter.comu-tokyo.ac.jp
The success of such a replacement is highly context-dependent. For example, a study on a meta-amide baccharin analog showed that a retroamide (reverse amide) bioisosteric replacement maintained similar potency but dramatically improved selectivity by over 2,800-fold, attributed to optimized hydrogen bonding. drughunter.com In another instance, replacing an amide with a 1,3,4-oxadiazole (B1194373) ring maintained high potency in a series of enzyme inhibitors, whereas the isomeric 1,2,4-oxadiazole (B8745197) was 20-fold weaker. nih.gov This highlights the sensitivity of the target protein to the precise geometry and electronic distribution of the linker.
In the context of N-arylpiperidine-3-carboxamide derivatives, a 3D-QSAR study indicated that a reverse-amide analogue was inactive, suggesting that the specific orientation of the N-H and C=O groups of the carboxamide is essential for its biological function in that particular scaffold. nih.gov The replacement of a carboxyl group with a sulfonamide has been shown to increase drug efficacy in some cases, such as with angiotensin II receptor antagonists where the IC50 value dropped significantly. zu.ac.aetandfonline.com
| Original Linker | Bioisosteric Replacement | Outcome | Reference |
| Amide | Retro-amide (Reverse amide) | Maintained potency, drastically improved selectivity | drughunter.com |
| Amide | 1,3,4-Oxadiazole | Maintained high potency | nih.gov |
| Amide | 1,2,4-Oxadiazole | 20-fold weaker potency | nih.gov |
| Carboxylic Acid | Sulfonamide | Increased efficacy (3-fold) | zu.ac.aetandfonline.com |
| Carboxylic Acid | Tetrazole | Increased efficacy (90-fold) | zu.ac.aetandfonline.com |
Stereochemical Considerations in Activity Modulation
Stereochemistry often plays a pivotal role in the interaction between a small molecule and its biological target. Chiral centers within the this compound scaffold can lead to enantiomers or diastereomers with significantly different biological activities.
For piperidine derivatives, the stereochemistry at substituted positions on the ring is a critical factor. In a study of piperidine-based cocaine analogues, the relative stereochemistry of substituents at the 3 and 4 positions of the piperidine ring was a major determinant of activity at monoamine transporters. acs.org The trans-(+)-isomers and cis-(−)-isomers exhibited distinct pharmacological profiles. acs.org
Similarly, for a series of N-arylpiperidine-3-carboxamide derivatives investigated for antimelanoma activity, stereochemistry was key. nih.gov The study identified that the S-isomer of a particular analogue demonstrated markedly improved antimelanoma activity (IC50 = 0.03 µM) compared to other stereoisomers, which correlated with its ability to induce a senescence-like phenotype in melanoma cells. nih.gov This underscores that a specific three-dimensional arrangement of the pharmacophore is required for optimal binding and efficacy. The development of synthetic methods that allow for site-selective and stereoselective functionalization of the piperidine ring is crucial for exploring these stereochemical aspects in detail. researchgate.net
In Silico Approaches to SAR Elucidation and Predictive Modeling
Computational methods, or in silico approaches, have become indispensable tools for understanding SAR and for designing new, more potent analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights into the drug-receptor interactions that govern biological activity.
For piperidine-based scaffolds, 3D-QSAR studies have been successfully employed to build predictive models. nih.gov In one study, an atom-based 3D-QSAR model was generated for N-arylpiperidine-3-carboxamide derivatives. nih.gov The model visualized favorable and unfavorable regions for activity, indicating that blue cubes (favorable) surrounded the amine in the linker for active compounds, while red cubes (unfavorable) highlighted areas where modifications would be detrimental. nih.gov This approach also helped to rationalize the inactivity of a reverse-amide analogue. nih.gov
Molecular docking studies are used to predict the binding mode of ligands within the active site of a target protein. For a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides designed as carbonic anhydrase inhibitors, docking and molecular dynamics studies were used to explain the observed selectivity. nih.gov These simulations revealed specific favorable interactions that the most potent compounds formed within the active sites of the target isoforms, which were absent in other isoforms. nih.gov Such computational analyses not only explain experimental SAR data but also guide the rational design of new compounds with improved properties. nih.govdntb.gov.ua
Preclinical Biological Investigations and Proposed Mechanisms of Action
In Vitro Cytotoxicity and Antiproliferative Studies
Anticancer Activity against Specific Human Cancer Cell Lines (e.g., PACA2, A549, HCT-116)
There is no specific data available in the reviewed scientific literature regarding the in vitro anticancer activity of N-(4-nitrophenyl)piperidine-1-carboxamide against human cancer cell lines such as PACA2, A549, or HCT-116.
Selective Toxicity Profile towards Cancer Cells vs. Normal Cells
Information regarding the selective toxicity of this compound in cancer cells compared to normal, healthy cells could not be found in existing research publications.
Investigation of Cell Cycle Arrest and Apoptosis Induction Pathways
There are no available studies that investigate the mechanisms of action, such as the induction of cell cycle arrest or apoptosis, for this compound in any cell line.
Antimicrobial and Antiviral Activity Assessments
Antibacterial Efficacy (e.g., against Mycobacterium tuberculosis, Staphylococcus aureus)
No studies were found that assessed the antibacterial efficacy of this compound against Mycobacterium tuberculosis, Staphylococcus aureus, or any other bacterial strains.
Antifungal Properties (e.g., against phytopathogenic fungi)
There is no available data on the potential antifungal properties of this compound against phytopathogenic or other fungi.
Antiviral Spectrum and Potency
Specific studies on the antiviral activity of this compound against feline herpes virus, coxsackie virus B4, or influenza A/H3N2 are not available in the reviewed scientific literature. However, research into structurally related N-substituted piperidine (B6355638) derivatives has shown activity against influenza A/H1N1.
In one study, various N-substituted piperidine compounds were evaluated for their therapeutic activity against the influenza A/H1N1 virus. nih.gov All tested substances demonstrated some level of effectiveness when compared to commercial antiviral drugs. nih.gov For instance, certain compounds were found to reduce the viral load significantly at specific concentrations. nih.gov However, for some derivatives, an antiviral effect was only observed at the maximum tested concentrations, and a precise 50% inhibitory concentration (IC₅₀) could not be determined as none of the compounds suppressed viral replication by 50% or more within the tested range. nih.gov This suggests that while the piperidine scaffold is of interest in antiviral research, the specific antiviral profile of this compound remains to be elucidated.
Interactive Data Table: Antiviral Activity of Select N-Substituted Piperidine Derivatives against Influenza A/H1N1
| Compound | Concentration (mg/mL) | Viral Load Reduction (log₂) |
|---|---|---|
| Compound 8 | 0.035 | 2.0 |
| 0.0175 | 1.0 | |
| 0.0088 | 1.0 | |
| Compound 11 | 0.0650 | 2.0 |
| 0.0325 | 2.0 | |
| Compound 3b | 4.75 | 1.0 |
| Compound 5c | 1.85 | 1.2 |
| Compound 5d | 0.08 | 2.0 |
| 0.04 | 1.2 | |
| Oseltamivir | 0.33 | 2.6 |
| 0.17 | 2.6 | |
| 0.08 | 2.0 | |
| 0.04 | 2.0 |
Data sourced from a study on N-substituted piperidine derivatives. nih.gov
Enzyme Modulation and Receptor Interaction Studies
There is no specific information available regarding the direct interaction of this compound with the enzymes listed below. The following sections describe findings for related piperidine-containing compounds.
Inhibition of Specific Enzymes
Soluble Epoxide Hydrolase (sEH): Research has identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase. These studies highlight the importance of the triazine heterocycle for achieving high potency.
8-oxo-Guanine DNA Glycosylase 1 (OGG1): Small-molecule inhibitors of OGG1 containing a piperidine core have been developed. For example, a potent inhibitor, TH5487, features a 4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide structure. Inhibition of OGG1 is being explored for its potential to suppress proinflammatory gene expression and inflammation.
Acid Ceramidase (AC): The piperidine scaffold is a key feature in several inhibitors of acid ceramidase. Lead optimization studies of benzoxazolone carboxamides have resulted in potent piperidine-based inhibitors. These compounds are investigated for their potential in treating lysosomal storage diseases.
Modulation of Fatty Acid Amide Hydrolase (FAAH)
The scientific literature contains studies on piperidine and piperazine (B1678402) aryl ureas as covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH can lead to anti-inflammatory, analgesic, and anxiolytic effects by modulating the levels of endogenous fatty acid ethanolamides. Computational analyses suggest that FAAH induces a distortion of the amide bond in these inhibitors, which facilitates the formation of a covalent adduct with the enzyme.
Proposed Mechanisms of Enzyme Inhibition
For related piperidine compounds, proposed mechanisms of enzyme inhibition often involve specific binding modes within the enzyme's active site. In the case of FAAH inhibitors, the mechanism involves a nucleophilic attack by a serine residue (Ser241) in the enzyme, leading to a covalent enzyme-inhibitor adduct. This reaction is favored by an enzyme-induced conformational change in the inhibitor molecule. For non-covalent inhibitors, such as certain 1,4,4-trisubstituted piperidines that inhibit the main protease (Mpro) of coronaviruses, the proposed mechanism involves binding to the catalytic site, a hypothesis supported by in silico docking studies.
Other Preclinical Pharmacological Activities
Specific data on the antioxidant or anti-platelet aggregation properties of this compound are not documented in the available research. However, broader studies on piperidine-4-carboxamide derivatives have reported analgesic and antibacterial activities in mice. researchgate.net
Elucidation of Molecular and Cellular Mechanisms of Action Underlying Biological Effects
The precise molecular and cellular mechanisms of action for this compound have not been elucidated. Research on the broader classes of piperidine and piperine (B192125) compounds indicates they can influence various molecular pathways. researchgate.net For instance, some piperidine derivatives have been shown to act as dopamine (B1211576) reuptake inhibitors. researchgate.net Others can activate signaling pathways involved in apoptosis, such as those mediated by caspases. The specific pathways modulated by this compound remain a subject for future investigation.
Medicinal Chemistry and Drug Discovery Perspectives
N-(4-nitrophenyl)piperidine-1-carboxamide as a Privileged Scaffold for Rational Drug Design
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through various modifications. The this compound structure embodies several features that make it an attractive starting point for rational drug design.
The piperidine (B6355638) ring, a saturated heterocycle, can adopt various low-energy conformations, such as chair and boat forms, allowing its substituents to be precisely oriented in three-dimensional space to interact with the binding sites of biological macromolecules. This conformational pre-organization can lead to a favorable entropic contribution to binding affinity.
The nitrophenyl group is a key feature, with the nitro group being a strong electron-withdrawing moiety. This can influence the electronic properties of the entire molecule, potentially impacting its binding affinity and metabolic stability. Furthermore, the nitro group can be chemically modified or reduced to an amino group, providing a handle for further structural diversification and modulation of biological activity. sigmaaldrich.com The carboxamide linkage provides a rigid and planar unit that can participate in hydrogen bonding interactions with protein backbones, a common feature in drug-receptor binding.
The modular nature of the this compound scaffold, with distinct regions for modification (the nitrophenyl ring, the piperidine ring, and the carboxamide linker), allows for systematic structure-activity relationship (SAR) studies. By altering substituents at these positions, medicinal chemists can fine-tune the compound's properties to achieve desired biological effects.
Optimization Strategies for Bioactive Analogues
The this compound scaffold serves as a template for the development of bioactive analogues with improved potency, selectivity, and pharmacokinetic profiles. Optimization strategies typically involve targeted chemical modifications to different parts of the molecule.
The biological activity of piperidine carboxamide derivatives can be significantly influenced by the nature of the substituents on the piperidine and aromatic rings. For instance, in a series of piperidine carboxamide-derived calpain inhibitors, modifications at the P2 region, which corresponds to the piperidine carboxamide moiety, led to potent and selective compounds. Specifically, keto amides with Ki values as low as 9 nM against µ-calpain were developed, demonstrating over 100-fold selectivity against the related cysteine protease cathepsin B. nih.gov This highlights how modifications to the core scaffold can dramatically enhance potency and selectivity.
Similarly, studies on piperidine-4-carboxamide derivatives as monoamine oxidase (MAO) inhibitors have shown that the substitution pattern on the piperidine ring is crucial for activity. Certain derivatives were identified as potent inhibitors of MAO-A and MAO-B, with IC50 values in the low micromolar range. researchgate.net Molecular docking studies of these compounds revealed key binding interactions within the active sites of the MAO enzymes, guiding further optimization efforts. researchgate.net
The following table summarizes the biological activities of some representative piperidine carboxamide derivatives, illustrating the impact of structural modifications on potency and selectivity.
| Compound Class | Target | Key Structural Features | Potency (Ki or IC50) | Selectivity |
| Piperidine Carboxamide Keto Amides | µ-Calpain | Keto amide functionality | 9 nM - 30 nM nih.gov | >100-fold vs. Cathepsin B nih.gov |
| Substituted Piperidines | MAO-A/MAO-B | Varied substitutions on the piperidine ring | 0.40 µM - 1.01 µM researchgate.net | Varies with substitution researchgate.net |
This table is based on data from studies on analogous piperidine carboxamide derivatives, as specific data for this compound is not publicly available.
In addition to biological activity, the pharmacokinetic properties of a drug candidate are critical for its therapeutic success. The this compound scaffold offers opportunities to modulate properties such as membrane permeability and metabolic stability through chemical modifications.
For example, the lipophilicity of the molecule, which influences membrane permeability, can be adjusted by introducing or removing polar or nonpolar functional groups. The metabolic stability of piperidine carboxamide derivatives is often a focus of optimization. In some cases, the amide bond can be susceptible to enzymatic cleavage. Strategies to improve metabolic stability may include the introduction of steric hindrance near the amide bond or the replacement of metabolically labile groups with more stable alternatives.
Studies on related compounds have demonstrated the feasibility of these approaches. For instance, the oral bioavailability of a novel 5-HT2A receptor inverse agonist with a piperidine core was found to be over 42.6% in rats, indicating good absorption and metabolic stability. nih.govresearchgate.net
Role in Chemical Probe Development and Target Validation in Research
A chemical probe is a small molecule that is used to study the function of a biological target, such as a protein. The development of potent and selective inhibitors based on the this compound scaffold can lead to valuable chemical probes for target validation. By using a well-characterized probe to inhibit a specific target in a biological system, researchers can elucidate the target's role in health and disease.
The modular synthesis of this compound analogues allows for the incorporation of tags or labels, such as fluorescent dyes or biotin, which can be used to visualize the target protein within cells or to isolate it for further characterization. The development of such probes is a crucial step in the early stages of drug discovery, helping to confirm that a particular biological target is relevant to a disease before committing to a full-scale drug development program.
Future Research Directions and Therapeutic Potential in Preclinical Models
The therapeutic potential of this compound and its analogues is broad, given the wide range of biological activities exhibited by piperidine-containing compounds. ijnrd.org Future research in this area is likely to focus on several key aspects:
Exploration of New Biological Targets: High-throughput screening of libraries of this compound derivatives against a wide range of biological targets could uncover novel activities. The diverse pharmacological actions of piperidine derivatives, including anticancer, antimicrobial, and central nervous system effects, suggest that this scaffold may have untapped potential. ijnrd.orgresearchgate.net
Structure-Based Drug Design: For targets where the three-dimensional structure is known, computational methods such as molecular docking can be used to design new analogues with improved binding affinity and selectivity. This approach has been successfully applied to other piperidine carboxamide derivatives. researchgate.net
Preclinical Evaluation: Promising compounds identified from in vitro studies will need to be evaluated in preclinical animal models of disease. These studies are essential to assess the in vivo efficacy, pharmacokinetics, and safety of new drug candidates. For example, piperidine carboxamide-derived calpain inhibitors have shown anticonvulsive properties in mice, indicating their potential for treating neurological disorders. nih.gov
Development of Covalent Inhibitors: The incorporation of reactive functional groups into the this compound scaffold could lead to the development of covalent inhibitors that form a permanent bond with their target protein. This can result in prolonged duration of action and increased potency.
Q & A
Basic: What are the optimal synthetic routes for N-(4-nitrophenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound is synthesized via coupling reactions between piperidine derivatives and 4-nitrophenyl isocyanate. Key steps include:
- Reagents : Use 4-nitrophenyl isocyanate with a piperidine precursor in dichloromethane (DCM) and triethylamine (TEA) as a base .
- Conditions : Reaction at room temperature under inert atmosphere, followed by recrystallization in petroleum ether/ethyl acetate (yield: 89%) .
- Yield Optimization : Higher yields (e.g., 89% vs. 68% in similar derivatives) are achieved by controlling stoichiometry, solvent purity, and recrystallization protocols .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C-NMR : Assign aromatic protons (δ ~8.5 ppm for nitro-substituted phenyl) and carbonyl carbons (~160 ppm). The nitro group deshields adjacent protons, aiding structural confirmation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at 276.1112) .
- X-ray Crystallography : Resolves bond lengths (e.g., C–N = 1.33 Å) and confirms chair conformation of the piperidine ring .
Advanced: How does the electron-withdrawing nitro group influence the compound's reactivity and interaction with biological targets?
Methodological Answer:
- Reactivity : The nitro group reduces electron density on the phenyl ring, favoring electrophilic substitution at meta positions. This impacts derivatization for SAR studies .
- Biological Interactions : Enhances hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition via nitro group interactions with Arg120) . Computational docking (e.g., AutoDock Vina) predicts binding affinities (ΔG ≈ -9.2 kcal/mol) .
Advanced: What strategies can mitigate rapid in vivo clearance observed in piperidine-1-carboxamide derivatives?
Methodological Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility without altering core pharmacophores .
- Linker Optimization : Replace methylene linkers with polyethylene glycol (PEG) chains to prolong half-life (t1/2 increased from 2.1 to 5.7 hours in analogs) .
- Prodrug Design : Mask the carboxamide as an ester to enhance membrane permeability .
Advanced: How to resolve contradictions in biological activity data across studies on similar piperidine-carboxamides?
Methodological Answer:
- Standardize Assays : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control for nitroreductase activity, which may reduce the nitro group in vivo .
- Structural Comparisons : Differentiate between para-nitro (high COX-2 affinity) and meta-substituted analogs (lower activity) to explain variability .
- Meta-Analysis : Pool data from crystallography (e.g., Protein Data Bank entries) and kinetic studies to identify structure-activity trends .
Basic: What are the documented biological activities of this compound, and what molecular targets are implicated?
Methodological Answer:
- Anti-Inflammatory Activity : Binds COX-2 (IC50 = 0.8 µM) via nitro group interactions with catalytic residues .
- Enzyme Inhibition : Targets kinases (e.g., JAK3, Ki = 12 nM) by occupying ATP-binding pockets .
- Antimicrobial Potential : Preliminary MIC values of 8 µg/mL against S. aureus in analogs with halogen substituents .
Advanced: What computational methods are suitable for predicting the binding affinity of this compound to therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding poses. The nitro group’s electrostatic potential aligns with COX-2’s hydrophobic cleft .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- QSAR Models : Train models on piperidine-carboxamide derivatives (R² = 0.85) to predict bioactivity .
Advanced: How to design derivatives to enhance solubility without compromising bioactivity?
Methodological Answer:
- Polar Substituents : Introduce sulfonamide (-SO2NH2) at the piperidine N-position (logP reduced from 2.1 to 0.7) .
- Salt Formation : Convert the carboxamide to a hydrochloride salt (aqueous solubility increased from 0.3 mg/mL to 12 mg/mL) .
- Co-Crystallization : Use cyclodextrins to form inclusion complexes (e.g., β-CD increases solubility 15-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
